Sodium;5-aminophthalazin-2-ium-1,4-dione

Description

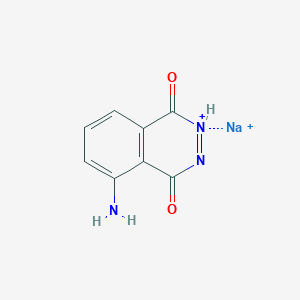

Sodium;5-aminophthalazin-2-ium-1,4-dione (CAS: 60851-83-4) is a sodium salt derivative of 5-aminophthalazine-1,4-dione, a heterocyclic compound featuring a phthalazine core with a 1,4-dione moiety and an amino substituent at the 5-position. Its molecular formula is C₈H₅N₃O₂, with a molecular weight of 175.147 g/mol . The compound is structurally related to luminol (3-aminophthalhydrazide), a well-known chemiluminescent agent, but differs in the substitution pattern and the presence of a sodium counterion, which enhances its solubility and stability in aqueous systems .

Notably, the sodium salt form exists in two crystalline polymorphs (Form I and Form II), which exhibit distinct physicochemical properties and immunomodulatory effects. Form I demonstrates superior stability for pharmaceutical formulations, while Form II shows enhanced immunological activity in preclinical models . The compound has garnered attention for its anti-inflammatory and immunomodulatory applications, particularly in inhibiting sepsis progression by suppressing pro-inflammatory cytokines like TNF-α and IL-6 .

Properties

Molecular Formula |

C8H6N3NaO2+2 |

|---|---|

Molecular Weight |

199.14 g/mol |

IUPAC Name |

sodium;5-aminophthalazin-2-ium-1,4-dione |

InChI |

InChI=1S/C8H5N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2;/q;+1/p+1 |

InChI Key |

GMPFMWSXHSGIIX-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)N=[NH+]C2=O.[Na+] |

Origin of Product |

United States |

Biological Activity

Sodium;5-aminophthalazin-2-ium-1,4-dione, also known as sodium 5-amino-2,3-dihydrophthalazine-1,4-dione, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

- Immunomodulating Effects : Research indicates that sodium 5-amino-2,3-dihydrophthalazine-1,4-dione exhibits immunomodulating properties. It has been reported to enhance immune responses and modulate inflammatory processes, making it a candidate for treating autoimmune disorders and inflammation-related conditions .

- Antioxidant Activity : The compound demonstrates notable antioxidant properties, which can help in mitigating oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

- Antimicrobial Activity : Studies have shown that derivatives of 5-amino-2,3-dihydrophthalazine-1,4-dione exhibit antimicrobial activity against various pathogens, including bacteria such as Staphylococcus aureus and fungi like Candida albicans. The presence of alkylated phthalazine moieties enhances this activity .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing the overall inflammatory response in the body.

- Interaction with Receptors : It has been suggested that sodium 5-amino-2,3-dihydrophthalazine-1,4-dione interacts with various receptors in the central nervous system (CNS), potentially affecting neurotransmitter release and neuronal excitability .

Research Findings and Case Studies

Several studies have explored the pharmacological potential of this compound:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on various derivatives of sodium 5-amino-2,3-dihydrophthalazine-1,4-dione showed promising results against common bacterial strains. The derivative 5b exhibited significant activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Case Study: Neuroprotective Effects

In a neurotoxicity assessment using the rotarod test, compounds derived from phthalazine-1,4-dione showed reduced neurotoxicity while maintaining anticonvulsant properties. This suggests a dual role in protecting neuronal health while providing therapeutic benefits for seizure disorders .

Comparison with Similar Compounds

Naphthalene-1,4-dione Derivatives

Compounds such as 2-hexyl-5-hydroxynaphthalene-1,4-dione (3ac) and 2-octyl-5-hydroxynaphthalene-1,4-dione (3ae) share the 1,4-dione backbone but are based on a naphthalene core instead of phthalazine. These derivatives are synthesized via alkylation reactions using carboxylic acids (e.g., heptanoic or nonanoic acid) and sodium persulfate in DMSO/water mixtures.

| Property | Sodium;5-aminophthalazin-2-ium-1,4-dione | 2-Hexyl-5-hydroxynaphthalene-1,4-dione (3ac) |

|---|---|---|

| Core Structure | Phthalazine | Naphthalene |

| Molecular Weight (g/mol) | 175.147 | 272.34 (C₁₆H₂₀O₃) |

| Key Functional Groups | 5-Amino, 1,4-dione, Sodium salt | 5-Hydroxy, 2-hexyl, 1,4-dione |

| Solubility | High (aqueous) | Moderate (organic solvents) |

| Applications | Immunomodulation, anti-inflammatory | Organic synthesis intermediates |

Imidazolidine-2,4-dione Derivatives

Examples include 3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) and 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3). These compounds are synthesized via Strecker reactions using amino acids and aryl isocyanates. Unlike the phthalazine derivative, they lack aromatic conjugation across the dione system, resulting in reduced redox activity. However, they exhibit significant CNS and cardiovascular effects, such as antinociception and blood pressure modulation .

Pyran-2,4-dione Derivatives

C₂-symmetrical bis-(β-enamino-pyran-2,4-dione) derivatives feature a pyran ring with electron-withdrawing dione groups. These compounds display polar characteristics (e.g., dipole moment up to 6.2 D) and strong intermolecular interactions (O···H, H···C), making them suitable for materials science applications. Their synthesis involves β-enamino spacer linkages, differing from the sodium-assisted pathways used for the phthalazine analog .

Functional and Pharmacological Comparisons

Chemiluminescence

While this compound shares a chemiluminescent pathway with luminol, its mechanism diverges. In the presence of H₂O₂ and ClO₂, it forms a carbon-centered peroxide intermediate, leading to excited 3-aminophthalate with 4% efficiency. By contrast, luminol’s emission relies on a singlet oxygen pathway, yielding higher quantum efficiency but less stability in biological systems .

Physicochemical Properties

| Property | This compound | Luminol (3-aminophthalhydrazide) | IM-7 (Imidazolidine-2,4-dione) |

|---|---|---|---|

| Aqueous Solubility | High (due to sodium salt) | Low | Moderate |

| Thermal Stability | Stable up to 200°C (Form I) | Decomposes at 150°C | Stable up to 180°C |

| Polar Surface Area (Ų) | 89.2 | 92.1 | 78.5 |

| LogP | -1.2 | 0.8 | 2.3 |

Q & A

Basic Research Question

- Atomic absorption spectroscopy (AAS) : Prepare standard solutions (0–8.0 mg/mL sodium chloride in 0.1 N HCl) and validate via calibration curves (R² > 0.99) .

- Ion-selective electrodes : Compensate for potassium interference (e.g., 6.0 mEq KCl in test solutions) using cesium chloride diluents to stabilize readings .

Methodological Pitfall : Organic acids and strong bases (e.g., NaOH) can form insoluble sodium salts, necessitating pre-treatment with chelating agents .

How do structural modifications of the phthalazine-1,4-dione core influence its anti-Alzheimer’s activity, and what computational tools validate these effects?

Advanced Research Question

- Substituent effects : Introduction of alkylthio or aryl groups at positions 2 and 3 enhances acetylcholinesterase (AChE) inhibition (IC₅₀ values: 0.8–2.3 μM) .

- Molecular dynamics simulations : Docking studies (e.g., AutoDock Vina) reveal hydrogen bonding with AChE’s catalytic triad (Ser203, His447) .

Data Contradiction : While some derivatives show improved lipophilicity (logP > 3.15), excessive hydrophobicity reduces blood-brain barrier permeability .

What are the challenges in reconciling contradictory data on the pro-oxidant vs. antioxidant effects of sodium 5-aminophthalazin-1,4-dione in inflammatory models?

Advanced Research Question

- Pro-oxidant activity : In chemiluminescence assays, the compound generates reactive oxygen species (ROS) via copper-catalyzed oxidation (e.g., Cu²⁺ from CuSO₄) .

- Antioxidant mechanisms : PPAR-γ activation upregulates endogenous antioxidants (e.g., SOD, catalase), reducing oxidative stress in diabetic models .

Resolution Strategy : Context-dependent dosing (low doses favor antioxidant effects) and tissue-specific ROS quantification (e.g., luminol-based assays) .

How do researchers validate the stability of sodium 5-aminophthalazin-1,4-dione under varying storage conditions?

Basic Research Question

- Accelerated degradation studies : Store lyophilized preparations at 25°C/60% RH for 6 months and monitor purity via HPLC (UV detection at 254 nm) .

- Incompatibility alerts : Avoid contact with organic acids, isocyanates, and strong bases (e.g., NaOH), which degrade the phthalazine core .

Best Practices : Use amber glass vials and inert gas (N₂) purging to prevent photolytic and oxidative decomposition .

What in vitro and in vivo models are most suitable for evaluating the immunomodulatory effects of this compound?

Advanced Research Question

- In vitro : LPS-stimulated macrophage assays (e.g., RAW 264.7 cells) to measure cytokine suppression (ELISA for IL-1β, IL-6) .

- In vivo : Collagen-induced arthritis (CIA) models in mice, with dose-dependent assessment of joint inflammation (histopathology) and T-cell modulation .

Limitation : Species-specific metabolic differences may overestimate efficacy compared to human trials .

What spectroscopic and chromatographic methods are critical for characterizing phthalazine-1,4-dione derivatives?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.